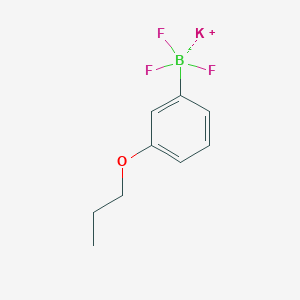
Potassium trifluoro(3-propoxyphenyl)borate
描述
Potassium trifluoro(3-propoxyphenyl)boranuide is an organoboron compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a 3-propoxyphenyl ring, with potassium as the counterion. The unique structure of potassium trifluoro(3-propoxyphenyl)boranuide makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
属性
分子式 |
C9H11BF3KO |
|---|---|
分子量 |
242.09 g/mol |
IUPAC 名称 |
potassium;trifluoro-(3-propoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13;/h3-5,7H,2,6H2,1H3;/q-1;+1 |
InChI 键 |
HOPCBPGHWZYQGR-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC(=CC=C1)OCCC)(F)(F)F.[K+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-propoxyphenyl)boranuide typically involves the reaction of 3-propoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Propoxyphenylboronic acid+Potassium fluoride+Tetrafluoroboric acid→Potassium trifluoro(3-propoxyphenyl)boranuide
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-propoxyphenyl)boranuide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
化学反应分析
Types of Reactions
Potassium trifluoro(3-propoxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of potassium trifluoro(3-propoxyphenyl)boranuide with hydrogen peroxide yields 3-propoxyphenylboronic acid, while reduction with sodium borohydride produces 3-propoxyphenylborohydride.
科学研究应用
Potassium trifluoro(3-propoxyphenyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Potassium trifluoro(3-propoxyphenyl)boranuide is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of potassium trifluoro(3-propoxyphenyl)boranuide involves the activation of the trifluoroborate group, which facilitates its participation in various chemical reactions. The compound acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
相似化合物的比较
Potassium trifluoro(3-propoxyphenyl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro(3-fluorophenyl)boranuide: This compound has a fluorine atom instead of a propoxy group on the phenyl ring, which affects its reactivity and applications.
Potassium trifluoro(3-methoxyphenyl)boranuide: The presence of a methoxy group instead of a propoxy group influences the compound’s solubility and reactivity.
Potassium trifluoro(3-bromophenyl)boranuide: The bromine atom on the phenyl ring makes this compound more reactive in substitution reactions compared to potassium trifluoro(3-propoxyphenyl)boranuide.
The uniqueness of potassium trifluoro(3-propoxyphenyl)boranuide lies in its specific functional groups, which provide distinct reactivity and make it suitable for a variety of applications in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


